

Spectroscopic and Structural Elucidation of 2-Chloro-3-phenylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-phenylpyrazine

Cat. No.: B189345

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Introduction

This technical guide provides a detailed overview of the spectroscopic data for **2-Chloro-3-phenylpyrazine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document combines established spectroscopic principles with data from structurally related compounds to present a comprehensive analytical profile. The methodologies outlined herein are based on standard laboratory practices for the structural elucidation of organic compounds.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Chloro-3-phenylpyrazine**. These values are derived from analyses of similar pyrazine and aromatic systems and are intended to serve as a reference for researchers.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.4-8.6	Doublet	1H	Pyrazine H
~8.2-8.4	Doublet	1H	Pyrazine H
~7.8-8.0	Multiplet	2H	Phenyl H (ortho)
~7.4-7.6	Multiplet	3H	Phenyl H (meta, para)

Predicted values are based on the analysis of substituted pyrazine and phenyl compounds.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~155-158	C-Cl (Pyrazine)
~150-153	C-Phenyl (Pyrazine)
~142-145	Pyrazine CH
~140-143	Pyrazine CH
~135-138	Phenyl C (quaternary)
~128-131	Phenyl CH
~127-130	Phenyl CH

Predicted values are based on the analysis of substituted pyrazine and aromatic systems.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~1580-1600	Medium-Strong	C=C Aromatic Ring Stretch
~1450-1500	Medium-Strong	C=N Ring Stretch
~1000-1200	Strong	C-Cl Stretch
~750-800	Strong	Aromatic C-H Bend (out-of-plane)
~690-750	Strong	Aromatic C-H Bend (out-of-plane)

Predicted values are based on characteristic vibrational frequencies for aromatic and halogenated heterocyclic compounds.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
190/192	100/33	[M] ⁺ (Molecular Ion)
162	Variable	[M-N ₂] ⁺
155	Variable	[M-Cl] ⁺
127	Variable	[M-Cl-N ₂] ⁺
77	Variable	[C ₆ H ₅] ⁺

The isotopic pattern for the molecular ion is due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize **2-Chloro-3-phenylpyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **2-Chloro-3-phenylpyrazine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** Proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- **Sample Preparation:** A small amount of the solid **2-Chloro-3-phenylpyrazine** is placed directly onto the ATR crystal.
- **Instrumentation:** An FTIR spectrometer equipped with a diamond or germanium ATR accessory is used.
- **Data Acquisition:** The spectrum is recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

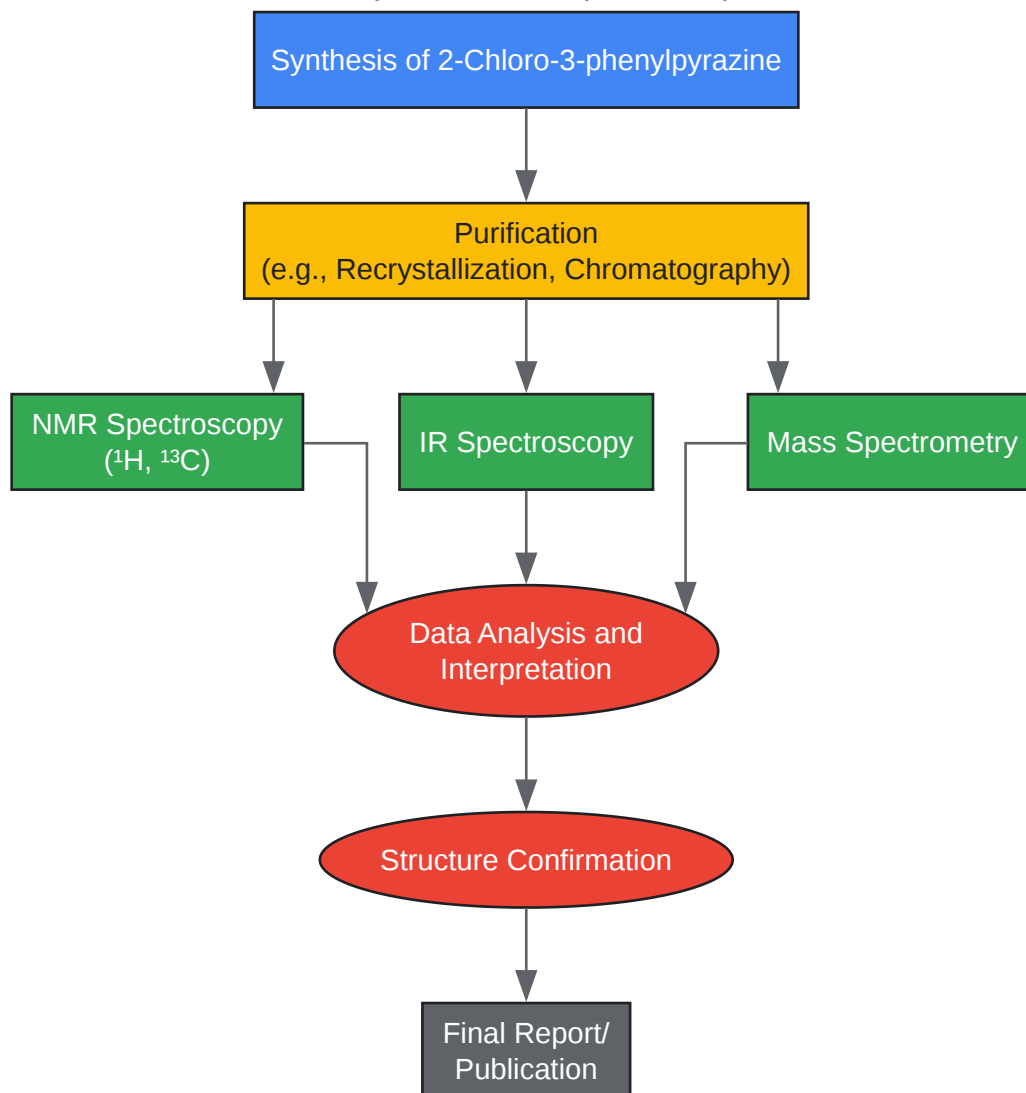
Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** A small amount of **2-Chloro-3-phenylpyrazine** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like **2-Chloro-3-phenylpyrazine**.

General Workflow for Synthesis and Spectroscopic Characterization



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